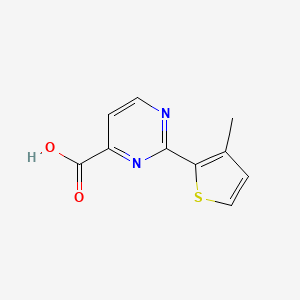
tert-Butyl 4-(4-bromothiophen-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-bromothiophen-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a synthetic organic compound that features a tetrahydropyridine ring substituted with a bromothiophene moiety and a tert-butyl ester group
Preparation Methods
The synthesis of tert-Butyl 4-(4-bromothiophen-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Bromothiophene Moiety: This step often involves a bromination reaction where a thiophene ring is brominated at the desired position.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
tert-Butyl 4-(4-bromothiophen-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromothiophene moiety.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(4-bromothiophen-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound’s unique structure makes it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-bromothiophen-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the tetrahydropyridine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(4-bromothiophen-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate include:
tert-Butyl 4-(4-bromothiophen-2-yl)piperazine-1-carboxylate: This compound has a piperazine ring instead of a tetrahydropyridine ring, which can alter its biological activity and chemical reactivity.
tert-Butyl (4-bromothiophen-2-yl)carbamate: This compound lacks the tetrahydropyridine ring, making it structurally simpler but potentially less versatile in its applications.
The uniqueness of this compound lies in its combination of a bromothiophene moiety with a tetrahydropyridine ring and a tert-butyl ester group, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H18BrNO2S |
|---|---|
Molecular Weight |
344.27 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromothiophen-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-6-4-10(5-7-16)12-8-11(15)9-19-12/h4,8-9H,5-7H2,1-3H3 |
InChI Key |
MDMALNBVKDWXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate](/img/structure/B13220521.png)
![5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B13220528.png)
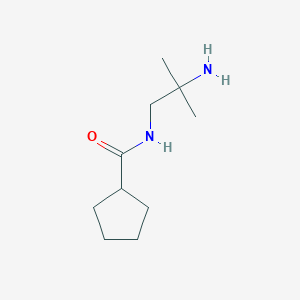
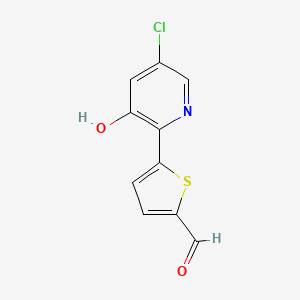
![Ethyl[1-(4-methylphenyl)propyl]amine](/img/structure/B13220556.png)

![7,7-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13220571.png)
![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13220575.png)
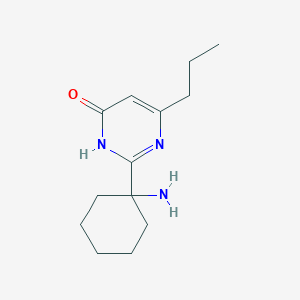
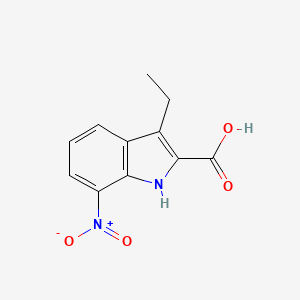
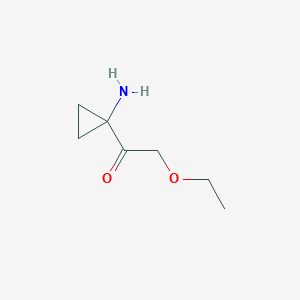
![Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13220592.png)
![tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate](/img/structure/B13220615.png)
